molecular formula C23H20N8O3S2 B4223530 N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE

Cat. No.: B4223530
M. Wt: 520.6 g/mol
InChI Key: DCEMCJRRJCGKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-[3-[(1-oxophthalazin-2-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N8O3S2/c1-14-11-15(2)26-22(25-14)29-36(33,34)18-9-7-17(8-10-18)31-20(27-28-23(31)35)13-30-21(32)19-6-4-3-5-16(19)12-24-30/h3-12H,13H2,1-2H3,(H,28,35)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCJRRJCGKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)CN4C(=O)C5=CC=CC=C5C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine and triazole intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include sulfur-containing compounds, phthalazine derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE shares similarities with other sulfonamide derivatives and triazole-containing compounds.
  • Other similar compounds: Sulfadiazine, sulfamethoxazole, and other sulfonamide antibiotics.

Uniqueness

The uniqueness of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE
Reactant of Route 2
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(3-{[1-OXO-2(1H)-PHTHALAZINYL]METHYL}-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE

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